![molecular formula C16H14N6O2 B2446273 N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097917-31-0](/img/structure/B2446273.png)

N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

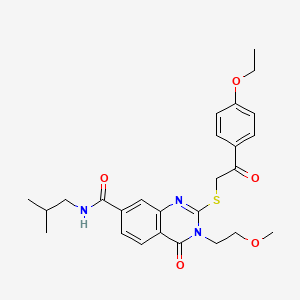

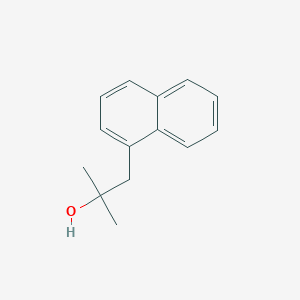

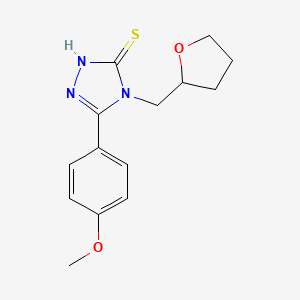

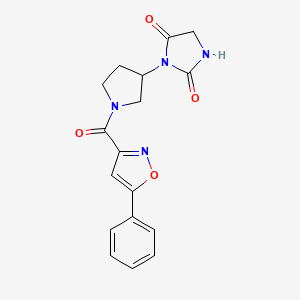

This compound is a complex organic molecule that contains several heterocyclic moieties, including pyridine, oxazole, azetidine, and pyridazine . These rings are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves the formation of the heterocyclic rings through cycloaddition or condensation reactions . For instance, the pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the amine group. The nitrogen atoms in the rings can participate in hydrogen bonding and other intermolecular interactions, which can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the amine group could make it polar and capable of forming hydrogen bonds, which could affect its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen

- The compound’s unique structure makes it a promising candidate for drug development. Researchers have explored its potential as an inhibitor for specific protein kinases or enzymes involved in diseases like cancer, neurodegenerative disorders, or inflammation .

- Recent evidence suggests that CDK7, a protein kinase, could be a novel drug target for autosomal dominant polycystic kidney disease (ADPKD) treatment, and compounds like this one may play a role in such therapies .

- The synthesis of this compound involves cycloaddition reactions with pyridine N-imine and 6-alkyl-4-oxohex-5-ynoates, leading to pharmacologically active 6-(pyrazolo [1,5-a]pyridin-3-yl)pyridazinones. Alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .

- Researchers have explored the catalytic properties of related compounds in materials science. For instance, MgO nanoparticles have been used to catalyze the synthesis of novel pyridin-3-yl derivatives, including those with potential pharmaceutical applications .

- The compound’s pyridazinone scaffold provides opportunities for further functionalization. Researchers have developed concise routes to access related derivatives, expanding the toolbox for organic synthesis .

- Notably, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have been synthesized from α-bromoketones and 2-aminopyridine, demonstrating the versatility of this class of compounds .

- Computational tools like SwissADME and ADMETlab can predict the ADME (absorption, distribution, metabolism, excretion) characteristics of these compounds. Such analyses guide drug development by identifying safe and promising candidates .

Drug Discovery and Medicinal Chemistry

Heterocyclic Chemistry

Materials Science and Catalysis

Organic Synthesis and Functionalization

Computational Chemistry and ADMET Analysis

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(pyridazin-3-ylamino)azetidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c23-16(13-7-14(24-21-13)11-3-1-5-17-8-11)22-9-12(10-22)19-15-4-2-6-18-20-15/h1-8,12H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFMXTBUBDRQRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)NC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone](/img/structure/B2446193.png)

![N-(3-chloro-4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2446195.png)

![methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2446201.png)

![3-[1-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide](/img/no-structure.png)